Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate
Overview
Description
Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate is a quinoline derivative . Quinoline and its derivatives have been found to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as a scaffold for leads in drug discovery . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
The biosynthesis of quinoline derivatives like this compound proceeds via kynurenine and 3-hydroxykynurenin . The production is effectively blocked by the KMO-inhibitor mNBA
Result of Action
Quinoline derivatives are known to have a wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of methyl 8-bromo-4-hydroxyquinoline-2-carboxylate typically involves the bromination of 4-hydroxyquinoline-2-carboxylic acid followed by esterification. One common method involves the reaction of 4-hydroxyquinoline-2-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromine atom at the 8-position. The resulting 8-bromo-4-hydroxyquinoline-2-carboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound .
Chemical Reactions Analysis
Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at the 4-position can be oxidized to a ketone or reduced to a methylene group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bromine, methanol, sulfuric acid, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those involving metalloproteins and 2OG-dependent enzymes.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other quinoline derivatives.
Comparison with Similar Compounds
Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Xanthurenic Acid:
Quinolobactin: A siderophore involved in iron acquisition in bacteria.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
methyl 8-bromo-4-oxo-1H-quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNCAHIJLBCEDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432245 | |
Record name | METHYL 8-BROMO-4-HYDROXYQUINOLINE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942227-30-7 | |
Record name | METHYL 8-BROMO-4-HYDROXYQUINOLINE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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